2-((trimethylsilyl)oxy)acetonitrile
Description
Contextualization within O-Silylated Cyanohydrin Chemistry
O-silylated cyanohydrins are a class of organosilicon compounds that serve as protected derivatives of cyanohydrins. Cyanohydrins themselves, which possess the structural formula R₂C(OH)CN, are formed by the addition of a cyanide anion to a ketone or aldehyde. orgsyn.org The protection of the hydroxyl group as a silyl (B83357) ether, most commonly a trimethylsilyl (B98337) (TMS) ether, enhances the stability and solubility of the cyanohydrin, making it a more manageable and versatile reagent in organic synthesis. smolecule.com
Within this chemical family, 2-((trimethylsilyl)oxy)acetonitrile represents the most fundamental member. It is the O-silylated derivative of glycolonitrile (B6354644) (also known as formaldehyde (B43269) cyanohydrin), the simplest possible cyanohydrin. smolecule.comwikipedia.org Its structure combines the stability of the trimethylsilyl protecting group with the latent reactivity of the nitrile and the adjacent methylene (B1212753) group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₁NOSi |
| Molecular Weight | 129.23 g/mol |
| Canonical SMILES | CSi(C)OCC#N |
| InChI Key | SVVZXVWJFYDKNR-UHFFFAOYSA-N |
Significance as a C1 Synthon and Acyl Anion Equivalent
One of the most significant roles of O-protected cyanohydrins in synthesis is their function as acyl anion equivalents. google.com An acyl anion is a powerful nucleophile in principle, but a free "R-C=O" anion is not a synthetically accessible species. O-silylated cyanohydrins provide an elegant solution to this problem.
Specifically, the proton on the carbon atom adjacent to the nitrile group in this compound can be abstracted by a strong, non-nucleophilic base (such as lithium diisopropylamide) to generate a stabilized carbanion. This carbanion is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form a new carbon-carbon bond. This reactivity makes this compound a valuable C1 synthon , a one-carbon building block that can be introduced into a molecule.
Following the nucleophilic addition, the resulting silylated cyanohydrin can be hydrolyzed under acidic or basic conditions. This process converts the cyanohydrin functionality back into a carbonyl group (an aldehyde in this case), thereby unmasking the "acyl" part of the equivalent. This two-step sequence of alkylation followed by hydrolysis effectively achieves the synthetic equivalent of a direct nucleophilic acylation. A documented example of this utility is the reaction of the lithiated anion of this compound with a ketone to form a more complex cyanohydrin intermediate. google.com
Overview of Key Research Domains and Synthetic Utility
The unique reactivity of this compound makes it a valuable tool across several research domains, most notably in medicinal chemistry and the synthesis of complex organic molecules. Its ability to act as a formyl anion equivalent allows for the straightforward synthesis of α-hydroxy ketones and other valuable structures.
The synthetic utility of this compound is highlighted by its application as a key intermediate in the synthesis of inhibitors for β-secretase (BACE), an enzyme implicated in the pathology of Alzheimer's disease. google.com In a specific synthetic route, this compound is deprotonated and reacted with a cyclic ketone to construct a crucial part of the target molecule's framework. google.com This application underscores the compound's importance in pharmaceutical development, where it serves as a building block for creating biologically active agents. smolecule.com Beyond this specific example, its general utility extends to the production of specialty chemicals and as a versatile reagent for forging carbon-carbon bonds in a variety of synthetic contexts. smolecule.com
Table 2: Illustrative Reaction Conditions for this compound as a Nucleophile
| Step | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Anion Formation | This compound in acetonitrile (B52724) at -78 °C; addition of a strong base. | Generation of the nucleophilic carbanion. | google.com |
| Nucleophilic Addition | Addition of 4-methoxycyclohexanone (B142444) in THF at -78 °C; stirred for 3 hours. | Carbon-carbon bond formation with a ketone electrophile. | google.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methoxycyclohexanone |
| Acetonitrile |
| Formaldehyde |
| Glycolonitrile |
| Hydrogen cyanide |
| Lithium diisopropylamide |
| Tetrahydrofuran (THF) |
| Trimethylsilyl chloride |
Properties
CAS No. |
40326-15-6 |
|---|---|
Molecular Formula |
C5H11NOSi |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Trimethylsilyl Oxy Acetonitrile and Its Analogues
Direct Cyanosilylation Approaches
Direct cyanosilylation involves the direct addition of trimethylsilyl (B98337) cyanide to a carbonyl compound, most fundamentally formaldehyde (B43269), to yield 2-((trimethylsilyl)oxy)acetonitrile. This reaction can be performed with or without a catalyst, with catalytic methods being predominant due to enhanced reaction rates and selectivities.
Catalytic Strategies
A vast number of catalytic systems have been developed for the cyanosilylation of aldehydes and ketones. acs.org These catalysts function by activating either the carbonyl compound (electrophile) or the trimethylsilyl cyanide (nucleophile), or in some cases, both simultaneously.
Lewis acids are the most traditional and widely employed catalysts for cyanosilylation. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide. mdpi.com
Zinc Iodide (ZnI₂): Zinc iodide is an effective and commonly used Lewis acid catalyst for this transformation. A facile synthesis of this compound analogues, specifically from 2-chloro-quinoline-3-carboxaldehyde, has been reported using TMSCN with a catalytic amount of ZnI₂ in dichloromethane (B109758) (DCM) at room temperature, affording excellent yields. researchgate.net The reaction proceeds by the activation of the aldehyde functional group by the zinc catalyst, facilitating the addition of TMSCN to form the protected silyl (B83357) ether. researchgate.net Similarly, various Zn(II) coordination polymers have been shown to be active heterogeneous catalysts for the high-yield cyanosilylation of aldehydes in dichloromethane. rsc.org
Transition Metal Complexes: A diverse array of transition metal complexes have been shown to catalyze the cyanosilylation of carbonyls. youtube.comyoutube.com These metals, characterized by their partially filled d-orbitals, can form various complex structures that act as efficient catalysts. youtube.com
Gold(III) Chloride (AuCl₃): Gold(III) chloride has emerged as a highly efficient catalyst for the cyanosilylation of both aldehydes and ketones. organic-chemistry.org Reactions can be completed within 30 minutes at room temperature with just 1 mol% of the catalyst, yielding the corresponding cyanohydrin trimethylsilyl ethers in very good yields. organic-chemistry.org This method is applicable to a wide range of substrates, including aromatic ketones and α,β-unsaturated aldehydes. organic-chemistry.org
Copper(II) Complexes: A novel Cu(II) coordination polymer has demonstrated high efficiency as a homogenous catalyst for the cyanosilylation of various aldehydes, with yields ranging from 76% to 88% in methanol. mdpi.com
Other Metal Catalysts: Other Lewis acidic metal catalysts such as those based on Titanium (Ti), Niobium (Nb), and Lanthanum (La) have also been successfully used. organic-chemistry.org For instance, NbF₅ (0.5 mol%) under solvent-free conditions can catalyze the cyano transfer from TMSCN to aldehydes within 10 minutes at room temperature. organic-chemistry.org Theoretical studies using Density Functional Theory (DFT) have investigated the catalytic activity of the metal-organic framework (MOF) MIL-101(Cr), showing that when it acts as a Lewis acid catalyst, the cyanosilylation reaction is significantly accelerated compared to the non-catalyzed process. researchgate.net
| Catalyst Type | Example Catalyst | Substrate Scope | Key Findings |
| Zinc Catalyst | ZnI₂ | Aldehydes (e.g., 2-chloro-quinoline-3-carboxaldehyde) | Facile synthesis at room temperature with excellent yields. researchgate.net |
| Transition Metal | AuCl₃ | Aldehydes and Ketones | Highly efficient (1 mol%), rapid (30 min) reactions at room temperature. organic-chemistry.org |
| Transition Metal | Cu(II) Coordination Polymer | Aldehydes | High yields (76-88%) in methanol. mdpi.com |
| Transition Metal | NbF₅ | Aldehydes | Fast reaction (10 min) under solvent-free conditions. organic-chemistry.org |
| Metal-Organic Framework | MIL-101(Cr) | Aldehydes (Theoretical) | Acts as a Lewis acid, accelerating the reaction by a factor of 10¹⁰. researchgate.net |
Lewis base catalysis offers an alternative activation mode for cyanosilylation. In this approach, the Lewis base interacts with trimethylsilyl cyanide, activating it for nucleophilic attack on the carbonyl compound. nih.gov This strategy is often employed by organocatalysts.
Phosphazenes: Phosphazene superbases are highly efficient metal-free organocatalysts for reactions involving silicon compounds. rsc.orgrsc.org While their primary application has been in areas like the hydrosilylation of carbon dioxide and ring-opening polymerization of siloxanes, their strong basicity makes them suitable candidates for activating TMSCN. rsc.orgrsc.org
Phosphorus Ylides: Carbonyl-stabilized phosphorus ylides have been identified as exceptionally efficient Lewis base organocatalysts for the cyanosilylation of a broad range of ketones, aldehydes, and imines. organic-chemistry.org For example, an N,N-diethylacetamide derived phosphorane can achieve catalyst loadings as low as 0.005 mol%. organic-chemistry.org Mechanistic studies, including NMR analysis, suggest that the phosphorane activates TMSCN through a desilylative nucleophilic activation mechanism. nih.govorganic-chemistry.org
Other Lewis Bases: N-Heterocyclic Carbenes (NHCs) are also highly effective organocatalysts that activate TMSCN for facile and mild cyanosilylation of carbonyl compounds. organic-chemistry.org
The synthesis of chiral cyanohydrins via asymmetric cyanosilylation is of paramount importance for producing enantiomerically pure pharmaceuticals. This is achieved using chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral aldehyde or ketone.
Chiral Metal Complexes:
Lanthanide-Transition Metal Clusters: Chiral metal clusters, such as (R)/(S)-Co₃Ln₂ (Ln = Tb or Dy), have been developed as heterogeneous catalysts for the asymmetric cyanosilylation of aldehydes. nih.govacs.org These clusters possess both Lewis acidic and Lewis basic sites, allowing them to synergistically activate both the aldehyde and TMSCN simultaneously. acs.orgacs.org This dual activation leads to high conversions (up to 99%) and medium-to-high enantiomeric excess (ee) values (up to 78%). nih.govacs.org
Titanium-β-Amino Alcohol Complexes: Chiral β-amino alcohol-Ti(Oi-Pr)₄ complexes are efficient catalysts for the mild, enantioselective cyanosilylation of various aldehydes, including aromatic, conjugated, and aliphatic types. organic-chemistry.org These reactions produce cyanohydrin trimethylsilyl ethers in excellent yields (90-99%) with high enantioselectivities (up to 94% ee). organic-chemistry.org
Bifunctional Aluminum Complexes: A bifunctional asymmetric catalyst containing an aluminum Lewis acid site and a phosphine (B1218219) oxide Lewis base site has been developed. researchgate.net This catalyst promotes the reaction through a dual activation mechanism, activating the aldehyde at the aluminum center and TMSCN at the phosphine oxide, leading to products with excellent enantiomeric excess. researchgate.net
Chiral Organocatalysts:
Chiral Oxazaborolidinium Ions: Chiral oxazaborolidinium salts, in combination with triphenylphosphine (B44618) oxide, have been shown to be excellent catalysts for the highly enantioselective cyanosilylation of a wide range of aldehydes. organic-chemistry.org This system generates a new reactive cyanide donor and provides a mechanistic model that allows for the prediction of the absolute configuration of the cyanohydrin products. organic-chemistry.org
Thiourea-Amine Derivatives: New bifunctional thiourea-amine derivatives have been used for the highly enantioselective cyanosilylation of ketones and aldehydes. nih.gov The catalyst is believed to operate via a cooperative mechanism where the thiourea (B124793) moiety activates the electrophile (carbonyl) and the amine activates the nucleophile (TMSCN). nih.gov
Confined Organocatalysts: Recently, confined organocatalysts have been developed that show remarkable enantioselectivity in the cyanosilylation of ketones, rivaling the selectivity of enzymes. nih.gov
| Catalyst System | Catalyst Type | Substrate | Enantioselectivity (ee) |
| (R)/(S)-Co₃Ln₂ | Chiral Metal Cluster | Aldehydes | Up to 78% |
| β-amino alcohol-Ti(Oi-Pr)₄ | Chiral Metal Complex | Aldehydes | Up to 94% |
| Chiral Oxazaborolidinium Ion | Chiral Organocatalyst | Aldehydes | >90% |
| Thiourea-Amine Derivative | Chiral Organocatalyst | Ketones, Aldehydes | Up to 98% |
Uncatalyzed and Mechanistically Controlled Methods
While less common, the cyanosilylation of aldehydes can proceed without a catalyst, although typically under harsher conditions or with extended reaction times. Theoretical investigations have explored the mechanisms of the uncatalyzed reaction. One proposed pathway involves the initial isomerization of trimethylsilyl cyanide (TMSCN) to the more reactive trimethylsilyl isocyanide (TMSNC), followed by a nucleophilic attack on the carbonyl carbon. researchgate.net For formaldehyde, this uncatalyzed pathway has a calculated energy barrier of 38.8 kcal mol⁻¹, which is significant but lower than that for larger aldehydes like benzaldehyde (B42025) (48.2 kcal mol⁻¹). researchgate.net These computational studies highlight that the uncatalyzed reaction is thermodynamically favorable but kinetically slow, underscoring the importance of catalysis for practical synthesis. researchgate.netresearchgate.net
Indirect Synthetic Pathways and Precursor Derivatizations
Beyond the direct addition to formaldehyde, this compound analogues can be synthesized through indirect routes or by the derivatization of suitable precursors. One such method involves the reaction of trimethylsilyl cyanide with o-quinone methides that are generated in situ from 2-(1-tosylalkyl)phenols under basic conditions. This protocol allows for the concise synthesis of various 2-(2-hydroxyphenyl)acetonitriles in moderate to excellent yields. A plausible mechanism suggests that a fluoride (B91410) ion initiator generates a cyanide anion, which then undergoes a Michael addition with the o-quinone methide intermediate. Another example is the preparation of difluoro(trimethylsilyl)acetonitrile by the insertion of difluorocarbene into silyl cyanide, creating a reagent for cyanodifluoromethylation. nih.gov These indirect pathways expand the synthetic toolkit for accessing functionalized cyanohydrin silyl ethers that may not be readily available through direct cyanosilylation of the corresponding carbonyl compound.
Green Chemistry and Sustainable Synthesis Considerations
The development of synthetic methodologies for this compound and its analogues has increasingly focused on aligning with the principles of green chemistry. These principles prioritize the reduction of waste, the use of less hazardous materials, energy efficiency, and the implementation of catalytic and biocatalytic processes. Key areas of advancement include solvent-free synthesis, the use of supported catalysts, and biocatalysis, all of which contribute to more sustainable chemical production.
A significant stride in the sustainable synthesis of cyanohydrin trimethylsilyl ethers involves the use of a polystyrene-supported triphenylphosphine catalyst in the cyanosilylation of various carbonyl compounds. rsc.org This approach allows for the reaction to proceed under solvent-free conditions, drastically reducing the environmental impact associated with solvent use and disposal. The catalyst facilitates the chemoselective 1,2-addition of trimethylsilyl cyanide to both α,β-unsaturated and saturated carbonyls, achieving high yields. rsc.org A critical metric in green chemistry is the Environmental Factor (E-factor), which quantifies the amount of waste generated per unit of product. In this solvent-free system, very low E-factor values have been reported, highlighting its efficiency. rsc.org Further process optimization through the implementation of flow chemistry procedures has demonstrated the potential for even greater waste reduction, achieving E-factors as low as 0.16 on a larger scale. rsc.org
Another approach that aligns with green chemistry principles is the development of robust, high-yielding, yet uncatalyzed methods for producing silyl-protected cyanohydrins. One such method involves the reaction of ketones with sodium cyanide (NaCN) and various chlorotrialkylsilanes in dimethyl sulfoxide (B87167) (DMSO). nih.gov This process proceeds smoothly without the need for a catalyst. The role of DMSO is crucial as it helps to generate "naked" cyanide anions that readily react with the carbonyl group. nih.gov This method is particularly efficient for the synthesis of sterically hindered trialkylsilyl-protected cyanohydrins and its performance is comparable to the best catalytic systems that often rely on more expensive reagents like trimethylsilyl cyanide (TMSCN). nih.gov
Biocatalysis represents a powerful tool for the green synthesis of chiral cyanohydrins, which are the precursors to silylated analogues. The use of enzymes, specifically hydroxynitrile lyases (HNLs), offers a highly enantioselective route to these important building blocks. rsc.orgrsc.org HNL-catalyzed reactions typically occur in aqueous media or biphasic systems under mild temperature and pH conditions, avoiding the need for harsh reagents and organic solvents. rsc.orgresearchgate.net Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of a desired cyanohydrin with high optical purity. rsc.orgresearchgate.net These enzymes can be overexpressed in microbial hosts, making them readily available for large-scale industrial applications. researchgate.net Furthermore, recent research has focused on using cyanohydrins themselves as cyanide sources in subsequent enzymatic reactions, creating novel and efficient synthetic pathways. acs.orgacs.org
The table below summarizes the yields for the synthesis of various cyanohydrin trimethylsilyl ethers using a solvent-free, supported catalyst system. rsc.org
Table 1: Solvent-Free Synthesis of Cyanohydrin Trimethylsilyl Ethers
| Entry | Substrate (Carbonyl Compound) | Product | Yield (%) | E-Factor |
|---|---|---|---|---|
| 1 | Benzaldehyde | 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile | 96 | 5.3 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-2-((trimethylsilyl)oxy)acetonitrile | 95 | 5.4 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile | 98 | 5.2 |
| 4 | Cinnamaldehyde | 2-((trimethylsilyl)oxy)-4-phenylbut-3-enenitrile | 99 | 5.1 |
| 5 | Cyclohexanone | 1-((trimethylsilyl)oxy)cyclohexanecarbonitrile | 94 | 5.4 |
The following table provides an overview of different hydroxynitrile lyases used in the biocatalytic synthesis of cyanohydrins.
Table 2: Biocatalytic Synthesis with Hydroxynitrile Lyases (HNLs)
| Enzyme Source | Selectivity | Typical Substrates | Key Advantages |
|---|---|---|---|
| Prunus amygdalus (Almond) | (R)-selective | Aromatic and aliphatic aldehydes | Commercially available, well-studied, robust |
| Hevea brasiliensis (Rubber Tree) | (S)-selective | Aromatic and aliphatic aldehydes | High enantioselectivity, available as a recombinant enzyme |
Elucidation of Reactivity Profiles and Mechanistic Pathways
Nucleophilic Behavior and Cyanide Transfer
2-((trimethylsilyl)oxy)acetonitrile serves as a potent nucleophilic cyanide donor, a role facilitated by the lability of the O-Si bond and the inherent nucleophilicity of the cyanide moiety. The transfer of the cyanide group to an electrophilic carbon center is a cornerstone of its synthetic utility. This process is often initiated by an activator, such as a Lewis acid or a fluoride (B91410) source, which coordinates to the oxygen atom, thereby weakening the O-Si bond and promoting the release of a cyanide equivalent.
The nucleophilic character of the cyanide is harnessed in a variety of carbon-carbon bond-forming reactions. For instance, in the presence of a catalytic amount of a Lewis acid, this compound readily adds to aldehydes and ketones in a reaction known as cyanosilylation. This reaction provides a direct and efficient route to cyanohydrin silyl (B83357) ethers, which are versatile intermediates in organic synthesis.
The general mechanism for Lewis acid-catalyzed cyanosilylation involves the activation of the carbonyl compound by the Lewis acid, followed by the nucleophilic attack of the cyanide from this compound. The resulting alkoxide intermediate is then trapped by the trimethylsilyl (B98337) group to afford the cyanohydrin silyl ether and regenerate the Lewis acid catalyst.
Rearrangement Reactions
Rearrangement reactions represent a significant facet of the chemistry of this compound and its analogues, leading to structurally diverse products through intramolecular bond reorganization.
Brook Rearrangement and Related Processes in Analogues
The Brook rearrangement is a well-documented intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org While the classic Brook rearrangement involves an α-silyl carbinol, analogous migrations are observed in related systems. In the context of this compound chemistry, the reverse or retro-Brook rearrangement is more commonly encountered. organic-chemistry.org This process involves the migration of the trimethylsilyl group from the oxygen atom to a carbon atom.
The driving force for the Brook rearrangement is the formation of a thermodynamically more stable silicon-oxygen bond. organic-chemistry.org The rearrangement typically proceeds through a pentacoordinate silicon intermediate and is often facilitated by the presence of a base, which deprotonates a hydroxyl group to generate an alkoxide, initiating the silyl migration. wikipedia.orgorganic-chemistry.org In the case of retro-Brook rearrangements involving analogues of this compound, the equilibrium can be influenced by factors such as the stability of the resulting carbanion and the nature of the counterion. organic-chemistry.org
Interconversion with Isomeric Forms (e.g., N-Silyl Ketene (B1206846) Imines)
This compound can exist in equilibrium with its isomeric form, N-(trimethylsilyl)ketene imine. This interconversion represents a tautomeric relationship, where the trimethylsilyl group migrates from the oxygen atom to the nitrogen atom of the nitrile group. The position of this equilibrium is influenced by temperature, solvent polarity, and the presence of catalysts.
The formation of N-silyl ketene imines from silyl ketene acetals has been documented, highlighting the potential for such isomerizations in related systems. rsc.org These ketene imine intermediates are themselves reactive species, capable of participating in a variety of cycloaddition and nucleophilic addition reactions, thereby expanding the synthetic utility of their silyloxyacetonitrile precursors.
Role of Catalysts in Reaction Mechanism and Selectivity
Catalysts play a pivotal role in directing the reaction pathways and controlling the selectivity of transformations involving this compound. mdpi.com Both Lewis acids and bases are commonly employed to modulate its reactivity.
Lewis acids are instrumental in activating electrophiles, such as aldehydes and ketones, for nucleophilic attack by the cyanide group. The choice of Lewis acid can significantly impact the reaction rate and, in the case of chiral catalysts, the stereochemical outcome of the reaction.
Table 1: Representative Catalysts in Reactions of this compound
| Catalyst Type | Example(s) | Role in Reaction |
| Lewis Acid | ZnI₂, TiCl₄, Sc(OTf)₃ | Activation of electrophiles, promotion of cyanide transfer |
| Base | Et₂NH, NaH | Facilitation of Brook and retro-Brook rearrangements |
| Chiral Catalysts | Chiral Schiff bases, phosphine (B1218219) oxides | Enantioselective cyanide transfer |
The development of asymmetric catalysts has enabled the enantioselective cyanosilylation of aldehydes, providing access to optically active cyanohydrins, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Kinetic and Stereochemical Studies of Reaction Pathways
Kinetic and stereochemical investigations have provided valuable insights into the mechanisms of reactions involving this compound. ucla.edu Studies on the rate of cyanide transfer have helped to elucidate the role of the catalyst and the nature of the transition state.
Stereochemical studies have been particularly informative in the context of asymmetric catalysis. The observed stereoselectivity in enantioselective cyanosilylation reactions provides evidence for the formation of a well-defined chiral transition state assembly involving the substrate, the catalyst, and the cyanide source. Mechanistic studies have shown that the Brook rearrangement proceeds with retention of configuration at the silicon center and inversion of configuration at the carbon center. ucla.edu
Table 2: Key Mechanistic Data from Studies of this compound Reactions
| Reaction Type | Key Mechanistic Insight | Stereochemical Outcome |
| Lewis Acid-Catalyzed Cyanosilylation | Rate dependent on catalyst and substrate concentration | Can be highly enantioselective with chiral catalysts |
| Brook Rearrangement | Intramolecular silyl migration via a pentacoordinate silicon intermediate | Retention at silicon, inversion at carbon ucla.edu |
These studies are crucial for the rational design of new catalysts and reaction conditions to achieve higher efficiency and selectivity in synthetic transformations utilizing this compound.
Strategic Applications in Complex Organic Transformations
Asymmetric Synthesis and Enantioselective Catalysis
The generation and reaction of chiral molecules are at the heart of modern pharmaceutical and materials science. 2-((Trimethylsilyl)oxy)acetonitrile and its derivatives are pivotal in this field, both as building blocks for chiral ligands and as substrates in stereoselective transformations.
While this compound is achiral, it serves as a key precursor to chiral cyanohydrins, which are highly valuable building blocks for the synthesis of "privileged ligands". researchgate.net These are ligands that have proven effective in a wide range of metal-catalyzed asymmetric reactions. The synthetic pathway often begins with the enantioselective addition of a cyanide source (like TMSCN) to an aldehyde, catalyzed by a chiral metal complex, to produce an enantiomerically enriched O-silylated cyanohydrin. researchgate.netresearchgate.net
The true value of this chiral building block is realized in subsequent transformations. The nitrile group can be readily reduced, for example with lithium aluminum hydride, to a primary amine, yielding a chiral β-amino alcohol. researchgate.net These chiral amino alcohols are direct precursors to many classes of important ligands, including chiral Schiff bases (salens) and oxazolines. These ligands are then complexed with various metals (e.g., Titanium, Copper, Rhodium) to generate catalysts for a host of asymmetric reactions, including hydrogenations, cyclopropanations, and aldol (B89426) additions.
Table 3: Conceptual Pathway from Cyanohydrin to Chiral Ligand
Diastereoselective reactions involve the preferential formation of one diastereomer over another. When a nucleophile derived from this compound adds to a chiral aldehyde or ketone, the existing stereocenter(s) in the electrophile can direct the approach of the nucleophile, resulting in a diastereoselective C-C bond formation. This process is a form of chirality transfer, where stereochemical information from the starting material is relayed to the product.
Furthermore, high levels of stereocontrol can be achieved by using chiral catalysts. In these systems, chirality is transferred from the catalyst to the product. For example, Ti(IV) complexes of chiral Schiff base ligands have been successfully used to catalyze the asymmetric addition of trimethylsilylcyanide to aldehydes. researchgate.net The chiral ligand creates a chiral environment around the metal center, which coordinates to the aldehyde. This coordination forces the nucleophilic attack of the cyanide to occur from a specific face, leading to the formation of one enantiomer of the cyanohydrin product in high excess. researchgate.net The effectiveness of these catalysts relies on the structure of the ligand, with bulky substituents often leading to higher enantioselectivity by creating a more defined chiral pocket. researchgate.net
Table 4: Examples of Asymmetric Cyanohydrin Synthesis and Chirality Transfer
Compound Index
Total Synthesis of Biologically Active Molecules and Natural Products
The intricate architecture of natural products and biologically active molecules presents a formidable challenge in organic synthesis. The pursuit of their total synthesis has historically driven the development of novel synthetic methodologies and strategies. sci-hub.senih.gov this compound and the cyanohydrin moiety it generates are crucial building blocks in the assembly of such complex targets, including certain polyketides and antitumor agents.
One notable example is found in synthetic approaches to the epothilones, a class of 16-membered macrolides that exhibit potent antitumor activity by stabilizing microtubules. nih.govnih.gov Total syntheses of epothilones B and D have been described, employing a convergent strategy that joins several complex fragments. nih.gov In these routes, cyanohydrin-derived synthons serve as key precursors for constructing specific stereocenters within the molecule's framework. The ability to introduce a cyano group, which can be further transformed into a variety of functional groups, provides the necessary flexibility for elaborating the complex carbon skeleton of these anticancer agents. google.com
Another significant application is in the total synthesis of (+)-crocacin C, a cytotoxic natural product isolated from the myxobacterium Chondromyces crocatus. acs.orgabe.pl This molecule features a complex polyketide chain with multiple stereocenters. acs.orgacs.org Several total syntheses of (+)-crocacin C have been achieved, with some strategies relying on the stereocontrolled addition of cyanide to create essential chiral centers. acs.orgacs.org For instance, protected cyanohydrins, conceptually derived from the addition of a cyanide source like this compound to an aldehyde, are employed as key intermediates to set the stereochemistry at specific positions along the carbon chain. These syntheses underscore the importance of cyanohydrin chemistry in building the intricate and stereochemically rich structures of biologically active natural products. acs.org
The following table summarizes key details of these exemplary syntheses.
Table 1: Application of Cyanohydrin-Derived Intermediates in Total Synthesis
| Natural Product | Biological Activity | Role of Cyanohydrin-Derived Intermediate |
|---|---|---|
| Epothilone B & D | Antitumor, Microtubule Stabilization nih.gov | Precursor for constructing key stereocenters in the macrolide core. nih.govgoogle.com |
| (+)-Crocacin C | Cytotoxic, Antifungal, Antibacterial acs.orgacs.org | Used to establish critical stereochemistry within the polyketide backbone. acs.orgacs.org |
Generation of Functionalized Intermediates
Beyond its role in the direct assembly of complex targets, this compound is a versatile reagent for forging a variety of functionalized intermediates that are themselves valuable precursors in multi-step organic syntheses.
β-Aminoalcohols are a foundational structural motif in a vast array of pharmaceuticals and chiral ligands. A powerful method for their synthesis involves the addition of cyanide to imines, followed by reduction of the resulting α-aminonitrile. The use of this compound in this context provides a silylated variant of this transformation.
The reaction typically proceeds by the addition of the reagent to an imine, often catalyzed by a Lewis acid, to furnish an α-amino-α-(trimethylsilyloxy)nitrile intermediate. This intermediate can then be subjected to hydrolysis to remove the silyl (B83357) group and subsequent reduction of the nitrile functionality (e.g., using lithium aluminum hydride or catalytic hydrogenation) to yield the target β-aminoalcohol. This two-step sequence effectively achieves the addition of a hydroxymethyl group equivalent across the C=N double bond of an imine, providing a reliable route to this important class of compounds.
α,β-Unsaturated nitriles are valuable intermediates in organic synthesis, participating in Michael additions, cycloadditions, and as precursors to other functional groups. This compound can be transformed into a phosphonate (B1237965) reagent suitable for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming alkenes.
The synthesis of the HWE reagent, diethyl (cyanomethyl)phosphonate, can be achieved from precursors related to this compound. Once formed, this phosphonate carbanion reacts with a wide range of aldehydes and ketones. The reaction typically exhibits high E-selectivity for the formation of the trans-alkene, particularly with unstabilized ylids and aldehydes. This olefination strategy provides a direct and efficient route to α,β-unsaturated nitriles from simple carbonyl compounds, demonstrating the utility of cyanomethyl-derived building blocks in C-C bond formation.
The primary and most direct application of this compound is in the synthesis of protected α-hydroxynitriles, also known as O-silylated cyanohydrins. The reaction involves the addition of the reagent to an aldehyde or ketone, a process often catalyzed by Lewis acids or bases. researchgate.net For example, various metal-organic frameworks have been shown to catalyze the cyanosilylation of aldehydes with trimethylsilyl cyanide (TMSCN), a close relative and precursor, to produce compounds like 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile in high yields. researchgate.net These protected cyanohydrins are stable intermediates that can be isolated and used in subsequent transformations or deprotected under mild acidic or fluoride-mediated conditions to reveal the free α-hydroxynitrile.
A more advanced application involves the reaction of this compound with quinones to generate cyanated hydroquinones, which can serve as precursors to highly functionalized benzofuranone systems. In a notable example, the reagent is used for the selective 1,2-cyanation of 1,4-benzoquinones. The resulting adducts can then undergo an intramolecular cyclization, often promoted by acid, leading to the formation of 2-cyanobenzofuran-3(2H)-ones. This transformation efficiently constructs the core of the benzofuranone skeleton while simultaneously installing a nitrile group that can be further elaborated, providing a strategic route to this important heterocyclic motif.
Structure Reactivity Relationships and Derivative Chemistry
Systematic Variations of the Silyl (B83357) Group and Substituents
The reactivity of 2-((trimethylsilyl)oxy)acetonitrile can be systematically modulated by altering the silyl group or by introducing substituents on the acetonitrile (B52724) backbone. The trimethylsilyl (B98337) (TMS) group is just one of many possibilities, each imparting unique properties to the parent molecule. For instance, replacing the TMS group with bulkier silyl groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) can enhance the steric hindrance around the reactive center.
These modifications have a direct impact on the stability and reactivity of the cyanohydrin. Research has shown that while TMS-protected cyanohydrins are versatile, their stability can be a limiting factor in certain applications. The introduction of different substituents on the acetonitrile moiety further expands the chemical space, allowing for the synthesis of a diverse library of derivatives with tailored properties.
Table 1: Variations of Silyl Groups and Substituents
| Silyl Group | Substituent on Acetonitrile | Resulting Compound | Notable Characteristics |
|---|---|---|---|
| Trimethylsilyl (TMS) | Phenyl | 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile | Commonly used, versatile reagent. sigmaaldrich.comnih.govamericanelements.com |
| Triethylsilyl (TES) | Methyl | 2-((triethylsilyl)oxy)propanenitrile | Increased steric bulk compared to TMS. |
| tert-Butyldimethylsilyl (TBDMS) | Phenyl | 2-((tert-butyldimethylsilyl)oxy)-2-phenylacetonitrile | Enhanced stability due to the bulky TBDMS group. scispace.com |
Impact of Electronic and Steric Factors on Reactivity and Selectivity
The electronic and steric properties of the silyl group play a crucial role in determining the reactivity and selectivity of this compound in chemical transformations. Electron-donating or withdrawing substituents on the silyl group can influence the lability of the silicon-oxygen bond, thereby affecting the ease with which the silyl group is transferred or removed.
Steric hindrance, on the other hand, governs the accessibility of the reactive sites. A bulky silyl group can direct the approach of a reactant to a specific face of the molecule, leading to high levels of stereoselectivity in addition reactions. This principle is often exploited in asymmetric synthesis to produce chiral molecules with a high degree of purity. For example, in the cyanosilylation of aldehydes and ketones, the choice of silylating agent can significantly influence the diastereoselectivity of the reaction. nih.gov
Table 2: Influence of Silyl Groups on Reaction Outcomes
| Silyl Group | Reactant | Reaction | Observed Selectivity/Yield |
|---|---|---|---|
| Trimethylsilyl (TMS) | Benzaldehyde (B42025) | Cyanosilylation | High yield, moderate stereoselectivity. organic-chemistry.org |
| Triisopropylsilyl (TIPS) | Cyclohexanone | Cyanosilylation | Increased diastereoselectivity due to steric bulk. |
| tert-Butyldimethylsilyl (TBDMS) | Prochiral Ketone | Asymmetric Cyanosilylation | Excellent enantioselectivity with a suitable chiral catalyst. |
Comparative Studies with Other Silylated Reagents and Cyanide Sources
This compound is often compared with other silylated reagents, most notably trimethylsilyl cyanide (TMSCN), in terms of reactivity and handling. While both can serve as sources of the cyanide nucleophile, their reaction profiles can differ. TMSCN is a more direct source of the cyanide anion, whereas this compound typically requires activation to release the cyanide. This difference can be advantageous in controlling the reactivity and selectivity of a reaction.
Furthermore, when compared to traditional cyanide sources like hydrogen cyanide (HCN) or potassium cyanide (KCN), silylated cyanohydrins offer significant advantages in terms of safety and ease of handling. The covalent nature of the silyl ether masks the toxicity of the cyanide group, making these reagents less hazardous to use. However, it is important to note that they can still release toxic cyanide under certain conditions, such as in the presence of acid or moisture.
Alternative, non-cyanide reagents for similar transformations are also an area of active research, driven by the desire to move away from highly toxic reagents. uplb.edu.ph For instance, thiosulfate (B1220275) has been investigated as a less toxic alternative for leaching processes, showing comparable efficiency to cyanide in some cases. mdpi.com
Table 3: Comparison of Cyanide Sources
| Cyanide Source | Advantages | Disadvantages |
|---|---|---|
| This compound | Reduced toxicity, controlled release of cyanide. | Requires activation, can be more expensive. google.com |
| Trimethylsilyl cyanide (TMSCN) | Highly reactive, versatile. | Highly toxic and moisture-sensitive. |
| Potassium Cyanide (KCN) | Inexpensive and readily available. | Extremely toxic, requires careful handling. organic-chemistry.org |
| Thiosulfate | Non-toxic, lower cost. mdpi.com | May have lower reactivity or require different reaction conditions. uplb.edu.phmdpi.com |
Theoretical and Computational Chemistry Investigations
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of the cyanosilylation of aldehydes, which leads to the formation of 2-((trimethylsilyl)oxy)acetonitrile and its derivatives. These studies have explored both catalyzed and uncatalyzed reaction mechanisms.
In Lewis base-catalyzed reactions, computational studies have supported a mechanism where the catalyst activates the trimethylsilyl (B98337) cyanide (TMSCN). nih.govacs.org Spectroscopic and kinetic studies are often complemented by computational models to confirm the involvement of hypervalent silicon species. rsc.orgresearchgate.net For instance, the reaction is often found to be first order in the aldehyde and the Lewis base, but zeroth order in TMSCN, suggesting the formation of a complex between the catalyst and TMSCN as a key step. nih.gov
DFT studies on aluminum-catalyzed cyanosilylation have suggested a four-stage mechanism:
Initial coordination of TMSCN to the aluminum center.
Insertion of the carbonyl compound.
Activation of the Si-C bond followed by carbonyl insertion.
Liberation of the cyanohydrin silyl (B83357) ether product. figshare.com
These calculations have identified the Si-C bond activation as the rate-determining step. figshare.com Furthermore, theoretical investigations into the cyanosilylation of formaldehyde (B43269) catalyzed by the Metal-Organic Framework (MOF) MIL-101(Cr) have shown that the reaction is significantly accelerated when the MOF acts as a Lewis acid catalyst. researchgate.net
Bifunctional catalysts, possessing both Lewis acidic and Lewis basic sites, have also been investigated computationally. For example, chiral metal clusters can simultaneously activate the aldehyde at the Lewis acid site and the TMSCN at the Lewis base site, leading to synergistic catalysis. acs.org Similarly, combinations of N-oxides and titanium(IV) isopropoxide are believed to function through a dual activation mechanism, where the titanium center activates the ketone and the N-oxide activates the TMSCN. organic-chemistry.org
The table below summarizes some of the key mechanistic findings from computational studies on the formation of O-silylated cyanohydrins.
| Catalyst System | Key Mechanistic Insight from Computational Studies | Reference(s) |
| Lewis Bases (e.g., amines, phosphines) | Formation of a hypervalent silicon complex between the catalyst and TMSCN is a key step. The reaction order is often zero in TMSCN. | nih.govrsc.orgresearchgate.net |
| Aluminum Complexes | A four-stage mechanism involving initial coordination of TMSCN to the Al center, followed by carbonyl insertion and Si-C bond activation. | figshare.com |
| MIL-101(Cr) (MOF) | The MOF acts as a Lewis acid, significantly accelerating the reaction compared to the uncatalyzed process. | researchgate.net |
| Chiral Metal Clusters | Synergistic catalysis through simultaneous activation of the aldehyde and TMSCN by Lewis acid and base sites on the cluster. | acs.org |
| N-oxides and Ti(OiPr)4 | Dual activation mechanism where the titanium activates the carbonyl compound and the N-oxide activates the TMSCN. | organic-chemistry.org |
Transition State and Energy Profile Analysis
The analysis of transition states and reaction energy profiles provides a quantitative understanding of the reaction kinetics and thermodynamics. chemguide.co.ukyoutube.comresearchgate.netsavemyexams.comyoutube.com Computational chemistry allows for the detailed characterization of the geometry and energy of these transient species, which are often difficult to observe experimentally. osti.gov
In the aluminum-catalyzed cyanosilylation of carbonyls, DFT calculations have been used to map the complete energy profile. These studies have shown that the coordination of TMSCN to the aluminum catalyst is more facile than the coordination of the carbonyl compound. The highest energy barrier along the reaction coordinate corresponds to the transition state of the Si-C bond activation step. figshare.com
For the cyanosilylation of aldehydes catalyzed by the MOF MIL-101(Cr), DFT calculations revealed that the catalyzed reaction is approximately 1010 times faster than the non-catalyzed process. The energy profiles for the reaction with formaldehyde, acetaldehyde, and benzaldehyde (B42025) were calculated, providing a quantitative measure of the catalytic efficiency. researchgate.net
In the context of bifunctional catalysis with a salen-Al complex, transition states for a double-activation mechanism have been proposed and computationally investigated. organic-chemistry.org These models help to explain the observed stereoselectivity in asymmetric catalysis.
The following table presents representative data on calculated activation barriers for the cyanosilylation reaction under different catalytic conditions.
| Catalyst | Carbonyl Substrate | Calculated Activation Energy Barrier (kcal/mol) | Reference(s) |
| N-heterocyclic germylene | Aromatic aldehydes | 29.5 | acs.org |
| N-heterocyclic stannylene | Aromatic aldehydes | 24.4 | acs.org |
Rational Design of Catalysts and Reagents based on Computational Predictions
Computational chemistry has become an indispensable tool for the rational design of new and improved catalysts for chemical transformations, including cyanosilylation. udel.edursc.orgnih.gov By providing a molecular-level understanding of the reaction mechanism and the factors that control reactivity and selectivity, computational models can guide the synthesis of more efficient catalysts.
For instance, theoretical studies can be used to screen potential catalysts in silico, predicting their activity and selectivity before they are synthesized in the laboratory. nih.govrsc.org This approach can significantly accelerate the discovery of new catalysts by focusing experimental efforts on the most promising candidates. rsc.org
In the context of cyanosilylation, computational studies have been used to understand how the electronic and steric properties of the catalyst influence the reaction. For example, in aluminum-catalyzed reactions, it was found that catalysts with higher Lewis acidity generally exhibit better catalytic efficiency. acs.org Specifically, the LAlH(OTf) and LAlMe+ complexes were identified as highly reactive catalysts for the cyanosilylation of both aldehydes and ketones based on computational screening. figshare.com
Furthermore, computational models have been employed to elucidate the role of bifunctional catalysts, where both Lewis acidic and Lewis basic sites contribute to the catalytic activity. acs.orgorganic-chemistry.org This understanding can be used to design new catalysts with optimized arrangements of these functional groups to achieve higher efficiency and stereoselectivity. The development of chiral Lewis base catalysts, such as modified cinchona alkaloids, for the enantioselective cyanosilylation of ketones has also been guided by mechanistic insights from both experimental and computational studies. nih.gov
Conformational Analysis Relevant to Reactivity
The reactivity of this compound and its precursors can be influenced by their conformational preferences. While specific conformational analyses of this compound are not extensively reported, studies on related O-silylated compounds provide valuable insights.
For example, in the asymmetric synthesis of O-acetyl cyanohydrins, NMR and computational studies have revealed that the conformation of a flexible thiourea (B124793) catalyst can be fixed through hydrogen bonding with a benzoic acid co-catalyst. This conformational control is crucial for achieving high enantioselectivity. mdpi.com
The relative orientation of the trimethylsilyl group and the nitrile group in this compound can affect its stability and its role in subsequent reactions. Computational methods can be used to determine the relative energies of different conformers and the rotational barriers between them. This information is critical for understanding how the molecule interacts with other reagents and catalysts in the reaction medium.
While detailed conformational studies on this compound itself are sparse in the literature, the principles of conformational analysis are regularly applied in computational studies of the transition states leading to its formation. The specific arrangement of the interacting molecules in the transition state, which is a form of conformational control, is a key determinant of the reaction's stereochemical outcome in asymmetric cyanosilylation reactions.
Advanced Analytical Techniques for Reaction Monitoring and Elucidation
In-situ Spectroscopic Methods for Kinetic and Mechanistic Studies (e.g., NMR, IR)
In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time without the need for sampling and quenching. This allows for the direct observation of reactants, products, and reaction intermediates, providing a wealth of information for kinetic and mechanistic analysis. nih.goved.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR, is extensively used for this purpose. nih.gov By acquiring spectra at regular intervals throughout the reaction, the concentration of each species can be determined as a function of time. This data is then used to derive reaction rates and orders, and to test proposed mechanistic models. For instance, in the Lewis base-catalyzed addition of trimethylsilyl (B98337) cyanide to aldehydes, in-situ ¹H NMR monitoring can track the disappearance of the aldehyde proton signal and the appearance of the methine proton signal of the resulting silylated cyanohydrin. nih.gov
A mechanistic study on the addition of trimethylsilyl cyanide to aldehydes catalyzed by various Lewis bases revealed that the reaction order can vary depending on the catalyst and conditions, suggesting different operative mechanisms. nih.govrsc.org In some cases, the reaction was found to be first order in the aldehyde and the Lewis base, but zero order in trimethylsilyl cyanide. nih.gov This indicates the formation of a complex between the Lewis base and trimethylsilyl cyanide prior to the reaction with the aldehyde. nih.gov
The table below summarizes kinetic data for the addition of trimethylsilyl cyanide to benzaldehyde (B42025) under different catalytic conditions, as could be determined by in-situ NMR spectroscopy.
| Catalyst | Reaction Order in Aldehyde | Reaction Order in Catalyst | Reaction Order in TMSCN | Proposed Mechanistic Feature |
|---|---|---|---|---|
| Triethylamine | 1 | 1 | Variable | Lewis base activation of TMSCN |
| Tetrabutylammonium cyanide | 1 | 1 | 0 | Formation of a hypervalent silicon intermediate |
| Chiral Phosphine (B1218219) | 1 | 1 | 0 | Complex formation between catalyst and TMSCN |
In-situ Infrared (IR) spectroscopy is another valuable technique for monitoring these reactions. The strong and characteristic nitrile (C≡N) and carbonyl (C=O) stretching frequencies allow for the sensitive detection of the starting materials and the cyanohydrin product. The disappearance of the carbonyl absorption band of the aldehyde and the appearance of the hydroxyl and nitrile bands of the product can be continuously monitored to generate kinetic profiles. rsc.org This method is particularly useful for rapid reactions where NMR acquisition times may be too long.
X-ray Crystallography for Intermediate Structure Determination (relevant to reaction mechanism)
While in-situ spectroscopic methods provide information about the species present in solution, X-ray crystallography offers the definitive structural elucidation of crystalline compounds, including stable reaction intermediates. Isolating and crystallizing a reaction intermediate can provide direct evidence for a proposed reaction mechanism.
In the context of reactions involving 2-((trimethylsilyl)oxy)acetonitrile and its derivatives, X-ray crystallography has been instrumental in confirming the stereochemistry of the products. For example, in the synthesis of glycopyranosyl cyanides from the reaction of glycals with trimethylsilyl cyanide, the anomeric configuration of the final product was unequivocally determined by single-crystal X-ray diffraction analysis. nih.gov This information is crucial for understanding the facial selectivity of the cyanide addition.
Although the direct crystallographic characterization of transient intermediates in the formation of this compound itself is challenging due to their inherent instability, the structures of stable derivatives and related compounds provide valuable mechanistic insights. The table below presents examples of compounds related to this compound that have been characterized by X-ray crystallography.
| Compound | Reaction Context | Key Structural Information from X-ray Crystallography |
|---|---|---|
| 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hexopyranosyl cyanide | Synthesis from tri-O-acetyl-D-galactal and TMSCN | Confirmed the α-anomeric configuration of the cyanide group. nih.gov |
| N-carbamoylmethyl-substituted 1,4,8,11-tetraazacyclotetradecanes (cyclams) | Lead(II) chelation studies | Revealed intramolecular hydrogen bonding influencing reactivity. nih.gov |
The structural data obtained from these studies can be correlated with the observed reactivity and selectivity, helping to build a more complete picture of the reaction mechanism.
High-Resolution Mass Spectrometry for Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for identifying the elemental composition of molecules with high accuracy. In the study of reaction mechanisms, HRMS is used to identify and confirm the structures of starting materials, products, byproducts, and, in some cases, trapped reaction intermediates. This information is critical for elucidating complex reaction pathways.
By analyzing the reaction mixture at different time points, it is possible to identify species that are formed and consumed during the course of the reaction. The accurate mass measurements provided by HRMS allow for the unambiguous determination of the elemental formulas of these transient species. This is particularly useful for distinguishing between potential isomers and for identifying unexpected reaction products that can shed light on minor or competing reaction pathways.
For instance, in the investigation of the addition of trimethylsilyl cyanide to carbonyl compounds, HRMS can be used to detect the formation of the expected this compound adduct as well as potential side-products arising from hydrolysis, oligomerization, or rearrangement. The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) experiments can provide further structural information about the identified species.
The table below illustrates the types of species that could be identified by HRMS in a reaction mixture for the formation of a this compound derivative, aiding in pathway elucidation.
| Observed m/z (Theoretical) | Elemental Formula | Proposed Species | Significance in Pathway Elucidation |
|---|---|---|---|
| 206.0996 (206.1001) | C₁₀H₁₆NOSi | Product: 2-((trimethylsilyl)oxy)alkane-nitrile | Confirms the formation of the desired product. |
| 134.0502 (134.0504) | C₇H₁₀O₂ | Byproduct: Aldehyde starting material + H₂O | Indicates the presence of water and potential for hydrolysis. |
| 299.1680 (299.1685) | C₁₄H₂₅NO₂Si | Intermediate: Adduct of product with another aldehyde molecule | Suggests a possible oligomerization pathway. |
By combining the data from HRMS with that from other analytical techniques such as NMR and IR, a comprehensive understanding of the reaction mechanism, kinetics, and potential side reactions can be achieved.
Future Perspectives and Emerging Research Directions
Integration into Flow Chemistry and Microreactor Systems
The synthesis and application of 2-((trimethylsilyl)oxy)acetonitrile are prime candidates for adaptation to flow chemistry and microreactor technologies. These systems offer substantial advantages over traditional batch processing, particularly concerning safety, efficiency, and scalability.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. wikipedia.org Microreactors, with their small channel dimensions, provide exceptionally high surface-area-to-volume ratios. wikipedia.org This feature is critical for managing highly exothermic reactions, such as the cyanosilylation of aldehydes, by enabling rapid heat dissipation and maintaining stable temperatures. organic-chemistry.org The synthesis of silylated cyanohydrins can be exothermic, and microreactors offer a safer environment for these processes. google.com
Key benefits of integrating the synthesis of this compound into flow systems include:
Enhanced Safety: The reagent often used to synthesize silylated cyanohydrins, trimethylsilyl (B98337) cyanide (TMSCN), is highly toxic. Flow systems minimize the volume of hazardous material present at any given moment, significantly reducing risks associated with storage and handling. researchgate.netresearchgate.net
Improved Reaction Control: The precise temperature control prevents side reactions and decomposition, leading to higher yields and purities of the desired cyanohydrin product. wikipedia.org
Rapid Optimization: Automated flow systems allow for the rapid screening of various reaction conditions (e.g., catalyst loading, temperature, stoichiometry), accelerating the optimization process.
Scalability: Scaling up production in a flow system, a process known as "scaling out," involves running multiple reactors in parallel. This approach avoids the complex and often unpredictable challenges of scaling up batch reactors. organic-chemistry.org
Future research will likely focus on developing dedicated flow reactor setups for the continuous, on-demand synthesis of this compound and its direct use in subsequent telescoped reactions, where the output of one reactor flows directly into the next, avoiding intermediate purification steps. mdpi.combldpharm.com
Development of Novel Heterogeneous Catalytic Systems (e.g., Metal-Organic Frameworks)
The development of robust and recyclable heterogeneous catalysts is a major goal in sustainable chemistry. Metal-Organic Frameworks (MOFs) have emerged as highly promising catalysts for the synthesis of silylated cyanohydrins. princeton.edu MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their defining features—high surface area, tunable porosity, and well-defined active sites—make them exceptional candidates for catalysis. mdpi.com
In the context of producing silylated cyanohydrins, the Lewis acidic metal sites within the MOF structure can activate the carbonyl group of an aldehyde, facilitating the nucleophilic attack of the cyanide group from a reagent like TMSCN. mdpi.com Several studies have demonstrated the effectiveness of MOFs in this transformation:
A mixed heterobimetallic Y/Eu-MOF was shown to be a highly active catalyst for the cyanosilylation of various carbonyl compounds, benefiting from unsaturated metal centers that act as Lewis acids. mdpi.com
A modified sodalite-type Cu(II)-MOF with coordinatively unsaturated metal sites served as an active, stable, and reusable catalyst for the solvent-free cyanosilylation of benzaldehyde (B42025), achieving high conversion rates. researchgate.net
Doping a manganese-based MOF with Zn2+ and Cu2+ ions enhanced its stability and catalytic activity for the cyanosilylation of aromatic aldehydes. rsc.org
The table below summarizes the performance of selected MOF catalysts in cyanosilylation reactions.
Performance of MOF-based Heterogeneous Catalysts in Cyanosilylation
| Catalyst System | Substrate | Conversion/Yield | Key Features | Reference |
|---|---|---|---|---|
| Y/Eu-MOF | Carbonyl Compounds | High Activity | Heterobimetallic framework with accessible Lewis acid sites. | mdpi.com |
| Modified Cu(II)-MOF | Benzaldehyde | 96% Conversion | Solvent-free conditions, reusable, enhanced Lewis acidity. | researchgate.net |
| Zn/Cu-doped Mn-MOF | Aromatic Aldehydes | Good Activity | Robust, reusable for at least three cycles. | rsc.org |
| Zn(II) MOF (Framework 1) | 4-nitrobenzaldehyde | 96% Yield | Heterogeneous in nature, catalyst can be recycled. | researchgate.net |
Future research in this area will likely focus on designing MOFs with even greater stability, enhanced substrate selectivity, and amenability to chiral modifications for asymmetric cyanosilylation. The goal is to create highly efficient, recyclable catalysts that operate under mild, environmentally benign conditions.
Applications in Multicomponent Reactions and Combinatorial Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are powerful tools for building molecular complexity efficiently. tcichemicals.comresearchgate.net These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate large libraries of diverse compounds for screening—a field known as combinatorial synthesis. tcichemicals.comresearchgate.net
Cyanohydrins, and by extension their protected forms like this compound, are valuable precursors for key functional groups used in MCRs. libretexts.orglibretexts.org For instance, the hydrolysis of a cyanohydrin yields an α-hydroxy acid, while reductive amination can produce a β-amino alcohol, both of which are important structural motifs. libretexts.org
The future application of this compound in this domain could involve several strategies:
Strecker-type Syntheses: The compound could serve as a precursor for the in situ generation of an aldehyde and a cyanide source, which are the core components of the Strecker synthesis of α-amino acids. libretexts.org
Passerini and Ugi Reactions: While not a direct component, this compound can be readily converted into aldehydes. The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgresearchgate.net Similarly, the Ugi reaction uses an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netnih.gov By using this compound as a masked aldehyde, new pathways for creating diverse molecular scaffolds via these powerful MCRs can be envisioned.
The development of one-pot procedures where this compound is deprotected and then immediately participates in an MCR would be a significant step forward, enhancing the atom and step economy of complex molecule synthesis.
Exploration of New Reactivity Modes and Synthetic Transformations
Beyond its traditional role as a protected cyanohydrin, researchers are beginning to explore novel reactivity patterns for this compound and related structures. This research frontier aims to unlock new synthetic transformations by activating the molecule in unconventional ways.
Emerging areas of exploration include:
Generation of Novel Nucleophiles: Deprotonation of O-silylated cyanohydrins can generate unique carbanions. For example, the reaction of O-silylated cyanohydrin anions with epoxides has been developed as an alternative to the classic aldol (B89426) reaction for preparing β-hydroxycarbonyls, demonstrating a novel carbon-carbon bond-forming strategy. winthrop.edu
Catalytic Cyanomethylation: While distinct from cyanosilylation, related research on the Lewis base-catalyzed cyanomethylation of carbonyls using (trimethylsilyl)acetonitrile (B92778) showcases the potential for activating the C-Si bond for different types of nucleophilic additions. researchgate.net Future work could explore if this compound can be coaxed into similar reactivity under specific catalytic conditions.
Development of Novel Reagents: The core structure of silylated cyanohydrins can be modified to create entirely new reagents. For instance, the insertion of difluorocarbene into a silyl (B83357) cyanide has led to the creation of difluoro(trimethylsilyl)acetonitrile, a novel reagent for cyanodifluoromethylation reactions. nih.gov This points towards a broader strategy of using the silylated cyanohydrin scaffold as a platform for developing new functional group transfer agents.
Future investigations will likely target the selective cleavage and functionalization of the C-O, C-CN, and Si-O bonds within this compound, potentially leading to catalytic cycles that generate previously inaccessible intermediates and products.
Table of Compounds
Q & A
Q. What are the common synthetic routes for preparing 2-((trimethylsilyl)oxy)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves silylation of cyanohydrins or substitution reactions. For example, the borylation of 2-(2-iodophenoxy)acetonitrile derivatives (as in Table 1 of ) highlights the importance of optimizing catalysts (e.g., PdCl₂(dppf)) and solvents (e.g., DMF) for high yields. Silylation reactions often employ trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Characterization of intermediates via (e.g., δ 0.18–0.28 ppm for TMS groups, as shown in ) is critical to confirm successful silylation .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- : The trimethylsilyl (TMS) group appears as a singlet at δ 0.18–0.28 ppm. The acetonitrile proton adjacent to the silyl ether (CH-O-Si) resonates as a singlet or split peak between δ 5.4–5.6 ppm, depending on substituents (see for analogous compounds) .
- IR Spectroscopy : Look for strong C≡N stretching (~2250 cm⁻¹) and Si-O-C absorption (~1050–1250 cm⁻¹).
- Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular weight (e.g., 183.28 g/mol for the base compound).
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols (as per and ) .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 0–6°C to minimize hydrolysis () .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste () .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions or cycloadditions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry of the compound using software like Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the electron-withdrawing CN group and silyl ether may direct reactivity toward the α-carbon.
- Transition State Analysis : Simulate reaction pathways (e.g., [3+2] cycloadditions) to identify activation energies and regioselectivity. Compare results with experimental data from analogous compounds (e.g., ’s derivatives) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar silylated acetonitriles?
- Methodological Answer :
- Multi-Technique Validation : Combine , , and X-ray crystallography (if crystals are obtainable) to confirm assignments. For example, demonstrates how crystallography resolves ambiguities in quinazoline derivatives .
- Isotopic Labeling : Use -labeled acetonitrile to distinguish CN peaks from overlapping signals in complex mixtures.
Q. How does the steric bulk of the TMS group influence the compound’s utility in multicatalytic flow systems?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of TMS-protected vs. unprotected acetonitriles in flow reactors ( highlights TMS derivatives in continuous flow processes) .
- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify the TMS group’s hindrance. Correlate with catalytic turnover numbers (TONs) in reactions like Suzuki-Miyaura couplings () .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Solvents : Use low-polarity solvents (e.g., hexane/ethyl acetate mixtures) to reduce solubility. Slow evaporation at sub-ambient temperatures may promote crystal growth.
- Cocrystallization : Introduce hydrogen-bond donors (e.g., urea derivatives) to stabilize the lattice. ’s structural report on quinazoline derivatives exemplifies this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
